N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the amide bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the furan moiety: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the furan ring to the amide backbone.
Addition of the tert-butylphenyl group: This can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group results in the corresponding amine .
Scientific Research Applications
N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and anticancer activities.
N-(4-(4-METHOXYPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Exhibits similar biological properties and is used in related research applications.
Uniqueness
N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and potential for diverse applications. Its tert-butyl group provides steric hindrance, enhancing its stability and selectivity in reactions .
Properties
Molecular Formula |
C25H29NO3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H29NO3/c1-19-7-13-22(14-8-19)29-18-24(27)26(17-23-6-5-15-28-23)16-20-9-11-21(12-10-20)25(2,3)4/h5-15H,16-18H2,1-4H3 |
InChI Key |
PAVHGLGGRATXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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